Home > Products > Screening Compounds P101497 > 2-(Difluoromethyl)quinazolin-4-ol
2-(Difluoromethyl)quinazolin-4-ol - 50419-37-9

2-(Difluoromethyl)quinazolin-4-ol

Catalog Number: EVT-3144390
CAS Number: 50419-37-9
Molecular Formula: C9H6F2N2O
Molecular Weight: 196.157
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2-(Difluoromethyl)quinazolin-4-ol can be achieved through various methods, often involving the modification of existing quinazolinone derivatives. One potential synthetic route includes:

  1. Starting Materials: The synthesis typically begins with 2-amino-N-methoxybenzamides or related compounds.
  2. Reagents: Utilizing difluoromethylating agents such as difluoromethyl sulfonium salts or other fluorinated reagents can introduce the difluoromethyl group.
  3. Cyclization: The formation of the quinazolinone core can be achieved through cyclocondensation reactions, often in the presence of acids or bases to facilitate the reaction.
  4. Conditions: The reactions are usually carried out under controlled temperatures (often around 60-100 °C) and monitored using techniques like thin-layer chromatography to ensure completion.

The detailed conditions and yields may vary based on the specific reagents and methods employed, as highlighted in various studies on quinazolinone derivatives .

Molecular Structure Analysis

The molecular structure of 2-(Difluoromethyl)quinazolin-4-ol can be described as follows:

  • Molecular Formula: C10H7F2N3O
  • Molecular Weight: Approximately 229.18 g/mol
  • Structural Features:
    • The quinazoline ring system is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine.
    • The difluoromethyl group (-CF2H) is located at the C-2 position, which may enhance lipophilicity and alter electronic properties.
    • The hydroxyl group (-OH) at C-4 contributes to potential hydrogen bonding capabilities, influencing solubility and reactivity.

Crystallographic studies may provide further insights into the conformational dynamics and spatial orientation of substituents within the molecule .

Chemical Reactions Analysis

Chemical reactions involving 2-(Difluoromethyl)quinazolin-4-ol can include:

  1. Nucleophilic Substitution Reactions: The presence of the hydroxyl group allows for nucleophilic attack on electrophiles, facilitating various substitution reactions.
  2. Reactions with Electrophiles: The difluoromethyl group can engage in electrophilic aromatic substitution, potentially leading to further functionalization at the aromatic ring.
  3. Dehydration Reactions: Under acidic conditions, dehydration may occur, resulting in the formation of more complex structures or derivatives.

These reactions are critical for exploring the compound's reactivity and potential applications in medicinal chemistry .

Mechanism of Action

The mechanism of action for compounds like 2-(Difluoromethyl)quinazolin-4-ol typically involves interactions with specific biological targets:

  1. Enzyme Inhibition: Quinazoline derivatives are known to inhibit various kinases and enzymes involved in cancer progression and other diseases.
  2. Receptor Modulation: The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways within cells.
  3. Antimicrobial Activity: Some derivatives exhibit antimicrobial properties through disruption of bacterial cell functions.

Understanding these mechanisms is essential for developing therapeutic agents based on this scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Difluoromethyl)quinazolin-4-ol include:

These properties are crucial for predicting behavior in biological systems and during synthesis .

Applications

2-(Difluoromethyl)quinazolin-4-ol has potential applications in several fields:

  1. Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new anticancer agents or antimicrobial drugs.
  2. Biochemical Research: Its ability to interact with various biological targets makes it valuable for studying enzyme mechanisms and cellular pathways.
  3. Material Science: The unique properties imparted by the difluoromethyl group could be explored for applications in creating novel materials with specific functionalities.

Research continues to explore these avenues, emphasizing the importance of quinazoline derivatives in modern science .

Rational Design Principles for 2-(Difluoromethyl)quinazolin-4-ol Derivatives in Medicinal Chemistry

Bioisosteric Replacement Strategies Involving Difluoromethyl Functionality

The difluoromethyl (–CF₂H) group serves as a privileged bioisostere in rational drug design, strategically replacing methyl (–CH₃), methylol (–CH₂OH), or thiol (–SH) groups while enhancing key pharmaceutical properties. This substitution capitalizes on fluorine's unique attributes—high electronegativity, small atomic radius, and strong C–F bonds—to modulate compound behavior without drastically altering molecular geometry. The –CF₂H group mimics the steric bulk of a methyl group (van der Waals radius ~1.33 Å for –CF₂H vs. ~2.0 Å for –CH₃) while introducing profound electronic effects [1] [9].

In quinazolinone systems, replacing a 2-methyl group with difluoromethyl significantly enhances metabolic stability by resisting cytochrome P450-mediated oxidation. The C–F bonds are less susceptible to oxidative cleavage compared to C–H bonds, reducing first-pass metabolism [5]. Simultaneously, the –CF₂H group modulates lipophilicity (log P), improving membrane permeability and bioavailability. Measured log P increases of 0.5–0.7 units are typical upon methyl-to-difluoromethyl substitution, aligning with optimal ranges for passive diffusion [5] [9].

Electronic effects are equally consequential. The electron-withdrawing nature of fluorine atoms lowers the pKₐ of adjacent functional groups and influences hydrogen-bonding potential. The –CF₂H group can act as a hydrogen-bond donor through its acidic proton (pKₐ ~26–28), facilitating interactions with biological targets. This property is exploited in kinase inhibitors where the –CF₂H moiety forms critical hydrogen bonds with hinge-region residues, as demonstrated in quinazoline-based VEGFR2 inhibitors [3] [10].

Table 1: Bioisosteric Impact of Difluoromethyl Substitution in Quinazolinones

Property2-Methylquinazolin-4-ol2-(Difluoromethyl)quinazolin-4-olPharmacological Consequence
Metabolic Stability (t₁/₂)Low (rapid oxidation)High (resists oxidation)Improved oral bioavailability
Lipophilicity (clogP)~1.8~2.5Enhanced membrane permeability
Hydrogen Bonding CapacityNoneWeak donor (CF₂H)Additional target interactions possible
Steric Volume (ų)23.827.1Minimal change in binding pocket occupancy

Computational studies corroborate these advantages. Molecular docking of trifluoromethyl-substituted quinazolines (structurally analogous to difluoromethyl derivatives) into the Kelch domain of Keap1 revealed binding energies of −9.1 kcal/mol, significantly stronger than non-fluorinated references (−8.1 kcal/mol for resveratrol). The fluorinated compounds formed additional hydrogen bonds with Val418, Ala366, and Gly419 residues, validating the electronic benefits of fluorination [9].

Molecular Hybridization Approaches Combining Quinazolinone Scaffolds with Fluorinated Pharmacophores

Molecular hybridization integrates pharmacologically active fragments into single chemical entities, often yielding dual-targeting inhibitors with synergistic effects. The 2-(difluoromethyl)quinazolin-4-ol scaffold serves as an ideal platform for such strategies due to its synthetic versatility and capacity for structural diversification at multiple positions [1] [6].

The quinazolinone–hydroxamic acid hybrid exemplifies this approach. Researchers have fused the 2-fluorinated quinazolinone core—derived from PI3K inhibitors like idelalisib—with HDAC inhibitor pharmacophores (e.g., vorinostat's zinc-binding hydroxamic acid) via optimized linkers. This yielded dual PI3K/HDAC inhibitors (e.g., compound 48c) exhibiting nanomolar potency (IC₅₀ < 10 nM against PI3Kγ/δ and HDAC6) and synergistic antiproliferative effects in cancer cell lines. The difluoromethyl group enhances target engagement by promoting hydrophobic interactions within the PI3K active site while contributing to metabolic stability [1].

Dual PARP/BRD4 inhibitors represent another successful hybrid design. Quinazolin-4-one cores are functionalized with fluorinated aniline moieties and PARP-inhibiting fragments (e.g., phthalazin-1-one derivatives). Compound 19d (ADTL-BPI1901) emerged from this strategy, demonstrating micromolar inhibition of both PARP1 and BRD4. The fluorinated components improved cellular permeability and enabled synergistic induction of synthetic lethality in BRCA-proficient cancers [4] [6].

Table 2: Hybrid Systems Incorporating 2-(Difluoromethyl)quinazolin-4-ol

Hybrid ClassConjugate PharmacophoreBiological TargetsReported Activity
Quinazolinone–Hydroxamic AcidHydroxamate zinc-binding groupPI3K/HDACIC₅₀ <10 nM (enzymes); potent tumor growth inhibition
Quinazolinone–ThiosemicarbazoneThiosemicarbazone metal chelatorVEGFR2IC₅₀ =119 nM (VEGFR2 kinase); anti-angiogenic
Quinazolinone–PARP InhibitorPhthalazin-1(2H)-onePARP1/BRD4Dual micromolar inhibition; synthetic lethality

Emerging applications extend to theranostic agents. Difluoromethylquinazolines conjugated with fluorophores (e.g., carbazole derivatives) exhibit aggregation-induced emission (AIE) and solvatochromic properties. These hybrids function as fluorescent probes for cellular imaging while retaining target affinity, enabling real-time tracking of drug distribution and target engagement [10].

Structure-Activity Relationship (SAR) Studies of C-2 Substituted Quinazolin-4-ol Analogues

Systematic SAR studies reveal profound influences of C-2 substituents on the biological activity of quinazolin-4-ol derivatives. The difluoromethyl group (–CF₂H) occupies a critical position in this SAR landscape, balancing electronic, steric, and pharmacokinetic properties relative to other substituents [2] [5].

Electron-withdrawing capacity at C-2 directly correlates with target affinity in multiple enzyme classes. For SARS-CoV-2 main protease (Mpro) inhibitors, replacing baicalein's chromen-4-one core with a 2-trifluoromethylquinazolin-4-one enhanced IC₅₀ from 0.966 μM to 0.085 μM. The –CF₃ group (electronically similar to –CF₂H) lowered the LUMO energy, facilitating favorable interactions with the S1′/S2 subpockets. Analogously, 2-(difluoromethyl) derivatives showed 3–5-fold improved potency over 2-methyl analogues against VEGFR2 kinase, attributed to enhanced hydrogen bonding with Glu885 and Asp1046 in the DFG motif [3] [5].

Steric tolerance at C-2 is moderate but structure-dependent. In microtubule polymerization inhibitors, 2-(trifluoromethyl)quinolin-4-amines (e.g., compound 5e) demonstrated nanomolar cytotoxicity (IC₅₀ = 1.2–3.8 nM against HeLa cells), outperforming combretastatin A-4. However, bulkier 2-(difluoromethylbenzyl) groups reduced activity by ~10-fold, indicating steric constraints in the colchicine binding site. Optimal substituent volumes range from 25–35 ų for tubulin inhibitors versus 35–45 ų for kinase targets [7] [8].

Substituent polarity further modulates cellular uptake and subcellular localization. Difluoromethyl derivatives exhibit intermediate polarity (clogP ~2.5), facilitating nuclear accumulation in cancer cells—critical for targeting DNA-repair enzymes like PARP1. Non-fluorinated 2-methyl analogues (clogP ~1.8) show cytoplasmic sequestration, while highly lipophilic 2-trifluoromethyl derivatives (clogP ~3.2) accumulate in membranes, reducing target engagement [6] [8].

Table 3: SAR Trends for C-2 Substituents in Quinazolin-4-ol Derivatives

C-2 SubstituentRelative Potency (vs. –CF₂H)Key Pharmacological Influences
–H↓↓↓ (10–100 fold lower)Reduced target affinity; increased metabolic clearance
–CH₃↓↓ (3–8 fold lower)Lower enzymatic inhibition; susceptible to oxidation
–CF₂H (difluoromethyl)ReferenceOptimal balance of target affinity, stability, and permeability
–CF₃ (trifluoromethyl)↑↑ (2–5 fold higher)Enhanced potency but increased lipophilicity may reduce solubility
–CH₂Cl (chloromethyl)↓ (2–4 fold lower)Synthetic handle useful for conjugation; cytotoxicity concerns
–CH₂OH (hydroxymethyl)↓↓ (5–20 fold lower)Improved solubility but reduced membrane permeability

Positional isomerism further refines SAR. Fluorination at the quinazoline C-6/C-7 positions often complements C-2 difluoromethylation. 6-Fluoro-2-(difluoromethyl)quinazolin-4-ols exhibit superior PI3Kδ inhibition versus unsubstituted analogues (IC₅₀ = 8 nM vs. 32 nM), attributed to enhanced interactions with Trp760 in the affinity pocket. Conversely, C-5 fluoro substitution diminishes HDAC6 inhibition in dual-targeting hybrids, likely due to steric clash with the catalytic tunnel [1] [5].

These SAR insights collectively inform the rational design of next-generation 2-(difluoromethyl)quinazolin-4-ol derivatives, balancing target potency with drug-like properties through systematic structural optimization.

Properties

CAS Number

50419-37-9

Product Name

2-(Difluoromethyl)quinazolin-4-ol

IUPAC Name

2-(difluoromethyl)-3H-quinazolin-4-one

Molecular Formula

C9H6F2N2O

Molecular Weight

196.157

InChI

InChI=1S/C9H6F2N2O/c10-7(11)8-12-6-4-2-1-3-5(6)9(14)13-8/h1-4,7H,(H,12,13,14)

InChI Key

GUGTXKFOYGDRGY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.